molecular formula C13H26ClNO B13099443 (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

Cat. No.: B13099443
M. Wt: 247.80 g/mol
InChI Key: PSQUXWUWTRYVHZ-UHFFFAOYSA-N
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Description

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C13H26ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle with various biological activities.

    Cyclohexanol: A simple alcohol with industrial applications.

    (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: The non-hydrochloride form of the compound.

Uniqueness

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is unique due to its combined structural features of piperidine and cyclohexanol, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H

InChI Key

PSQUXWUWTRYVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)CO.Cl

Origin of Product

United States

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